molecular formula C22H11F6NO2 B3041031 4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile CAS No. 258353-29-6

4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile

Cat. No.: B3041031
CAS No.: 258353-29-6
M. Wt: 435.3 g/mol
InChI Key: LACWFJCSBMWSTK-FNORWQNLSA-N
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Description

4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile is a fluorinated aromatic compound featuring a furan core substituted with a 3,5-bis(trifluoromethyl)phenyl group, conjugated to an acryloylbenzonitrile moiety. Key structural attributes include:

  • Trifluoromethyl groups: Enhance lipophilicity and metabolic stability, common in bioactive molecules for improved pharmacokinetics.
  • Acryloylbenzonitrile: The α,β-unsaturated ketone (acryloyl group) and benzonitrile moiety may facilitate electrophilic reactivity and polar interactions with biological targets.

This compound’s design aligns with strategies for optimizing small-molecule inhibitors, particularly in oncology, where trifluoromethylated aromatics and heterocycles are prevalent .

Properties

IUPAC Name

4-[(E)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F6NO2/c23-21(24,25)16-9-15(10-17(11-16)22(26,27)28)20-8-6-18(31-20)5-7-19(30)14-3-1-13(12-29)2-4-14/h1-11H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACWFJCSBMWSTK-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C=CC2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl groups: Trifluoromethyl groups are often introduced via trifluoromethylation reactions, which can be catalyzed by transition metals such as copper or palladium.

    Coupling reactions: The final step involves coupling the furan ring with the benzonitrile moiety using reagents such as palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring and nitrile group may interact with specific active sites on target molecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several trifluoromethylated derivatives (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Heterocycle Key Functional Groups Solubility (10 mM in DMSO, mL)
4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile Furan Acryloyl, benzonitrile Not reported
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid Triazole Acrylic acid, triazole 2.256 mL (1 mM)
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole Triazole Triazole, trifluoromethylphenyl 0.451 mL (5 mM)
Key Observations:

Heterocycle Influence: The furan in the target compound provides a smaller, less polar heterocycle compared to triazole derivatives. The absence of a triazole in the target compound may lower metabolic stability but improve passive diffusion across biological membranes.

Functional Group Effects :

  • The benzonitrile group introduces a strong electron-withdrawing effect, which may enhance reactivity in nucleophilic environments compared to the carboxylic acid in (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid.
  • Solubility data from triazole analogs (e.g., 0.451 mL at 5 mM) suggest that trifluoromethylated compounds generally exhibit moderate solubility in DMSO, likely due to high lipophilicity . The target compound’s benzonitrile group may further reduce solubility compared to carboxylic acid derivatives.

Trifluoromethylphenyl Group: Both the target compound and its triazole analogs incorporate 3,5-bis(trifluoromethyl)phenyl groups, which are known to enhance binding to hydrophobic pockets in proteins (e.g., CRM1 inhibitors like Selinexor) .

Pharmacological Implications

While direct biological data for the target compound are unavailable, inferences can be drawn from structurally related CRM1 inhibitors:

  • Selinexor (KPT-330): A triazole-containing CRM1 inhibitor, leverages trifluoromethyl groups for target engagement. The target compound’s furan-acryloylbenzonitrile scaffold may offer a novel binding mode, balancing rigidity (furan) and electrophilicity (acryloyl) for selective inhibition.
  • Metabolic Stability : Triazole derivatives often exhibit superior metabolic stability due to enzymatic resistance, whereas furan rings may be susceptible to oxidative degradation.

Biological Activity

The compound 4-(3-(5-(3,5-bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile is a complex organic molecule characterized by its unique structural features, including a furan ring and multiple trifluoromethyl groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H13F6N O2
  • Molecular Weight : 513.5 g/mol
  • IUPAC Name : (5E)-3-benzyl-5-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl groups and the furan ring play significant roles in binding to target enzymes and receptors, potentially modulating their activity. The exact pathways involved remain to be fully elucidated through further research.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies on naphthofuran derivatives have shown their ability to inhibit liver tumor growth by regulating HNF 4α, a transcription factor associated with cancer progression. This suggests that derivatives of furan compounds may also possess similar mechanisms of action against various cancer cell lines .

In Vivo Studies

In vivo studies using animal models have demonstrated that compounds with trifluoromethyl groups can significantly reduce tumor growth. For example, a study involving the administration of a related compound at a dosage of 5 mg/kg showed a marked inhibition of liver tumor growth through the modulation of the STAT3 pathway . This pathway is critical in many cancers, indicating the potential for therapeutic applications in oncology.

Case Studies

StudyCompoundTargetFindings
1NHDCHNF 4αInhibited liver cancer cell growth; induced apoptosis in HepG2 and Hep3B cells .
2Trifluoromethyl derivativesSTAT3 pathwayReduced tumor growth in vivo; enhanced expression and DNA binding activity of HNF 4α .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups is crucial for enhancing biological activity. These groups increase lipophilicity and may improve binding affinity to biological targets. Furthermore, modifications on the furan ring can lead to variations in potency and selectivity against different cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile

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